molecular formula C6H9ClF3NO2S B2796842 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride CAS No. 679433-04-6

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B2796842
CAS No.: 679433-04-6
M. Wt: 251.65
InChI Key: KPAYXXZHDJGRKX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride (CAS 679433-04-6) is a specialized sulfonyl chloride reagent of significant interest in pharmaceutical and chemical research. With a molecular formula of C6H9ClF3NO2S and a molecular weight of 251.65 g/mol, this compound serves as a versatile building block, particularly for the introduction of the 4-(trifluoromethyl)piperidine-sulfonyl moiety into target molecules . Its primary research application is as a key sulfonylating agent in the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride group is highly reactive toward nucleophiles, enabling efficient reactions with amines and alcohols. When reacted with amines, primary or secondary, it facilitates the synthesis of sulfonamide derivatives, which are a prevalent structural motif in medicinal chemistry . The resulting sulfonamides are investigated for their potential biological activities, often enhanced by the presence of the trifluoromethyl group, which can improve metabolic stability, lipophilicity, and membrane permeability. The 4-(trifluoromethyl)piperidine scaffold contributes steric bulk and electronic influence, making this reagent valuable for creating molecular diversity in compound libraries for drug discovery programs. It is handled as a cold-chain item to maintain stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)piperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-5(2-4-11)6(8,9)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYXXZHDJGRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679433-04-6
Record name 4-(trifluoromethyl)piperidine-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)piperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Trifluoromethyl)piperidine+Chlorosulfonic acid4-(Trifluoromethyl)piperidine-1-sulfonyl chloride\text{4-(Trifluoromethyl)piperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-(Trifluoromethyl)piperidine+Chlorosulfonic acid→4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a strong electrophile, enabling reactions with various nucleophiles:

a. Amine reactions
Primary and secondary amines react to form sulfonamide derivatives. For example:
C6H11ClF3NO2S+RNH2C6H11F3NO2S(NR)+HCl\text{C}_6\text{H}_{11}\text{ClF}_3\text{NO}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_{11}\text{F}_3\text{NO}_2\text{S}(\text{NR}) + \text{HCl}
Yields exceed 80% when using 2.5 equivalents of amine and 3.5 equivalents of Et3_3N in CH2_2Cl2_2 at room temperature .

b. Alcohol/thiol reactions
Alcohols and thiols produce sulfonate esters and sulfonothioates, respectively. Methanol reacts quantitatively within 2 hours under reflux conditions.

Elimination and Rearrangement Pathways

Under basic conditions (e.g., DMAP/Et3_3N), elimination can occur, generating reactive intermediates:
C6H11ClF3NO2SEt3NC6H10F3NO2S+HCl\text{C}_6\text{H}_{11}\text{ClF}_3\text{NO}_2\text{S} \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_{10}\text{F}_3\text{NO}_2\text{S} + \text{HCl}
These intermediates participate in cascade reactions, enabling access to fused heterocycles.

Comparative Reactivity

Kinetic studies reveal enhanced reactivity compared to non-fluorinated analogs:

Parameter4-(Trifluoromethyl)piperidine-1-sulfonyl ChloridePiperidine-1-sulfonyl Chloride
kobsk_{\text{obs}} (M1^{-1}s1^{-1})2.7×1032.7 \times 10^{-3} 1.1×1031.1 \times 10^{-3}
Hydrolysis half-life (pH 7.4)48 min120 min

The trifluoromethyl group increases electrophilicity by 2.5-fold due to its electron-withdrawing effect.

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride serves as a valuable building block in organic synthesis. Its reactivity allows for the introduction of trifluoromethyl and sulfonyl groups into various target molecules. The following reactions are commonly associated with this compound:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides and other derivatives.
  • Synthesis of Trifluoromethylated Compounds : The trifluoromethyl moiety enhances the biological activity of synthesized compounds, making them more effective in medicinal applications.

Table 1: Reactivity Overview

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReaction with amines or alcoholsSulfonamides
TrifluoromethylationIntroduction of trifluoromethyl groupsTrifluoromethylated derivatives

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. Its unique structural features contribute to various biological activities, including antibacterial and anticancer properties.

Case Study: Antibacterial Activity

Recent studies evaluated the antibacterial efficacy of derivatives synthesized from this compound against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected derivatives are summarized below:

CompoundMIC (µg/mL)Bacterial Strain
74.88Bacillus mycoides
84.88Escherichia coli
94.88Candida albicans

The results indicate that certain derivatives exhibit significant antibacterial activity, highlighting the potential of sulfonyl derivatives in developing new antibacterial agents.

Table 2: Anticancer Properties

Another area of interest is the anticancer activity of compounds derived from this compound. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Agrochemical Development

The compound is also utilized in the agrochemical industry due to its stability and reactivity. It serves as an intermediate in the synthesis of herbicides and pesticides, benefiting from the trifluoromethyl group's ability to enhance biological activity against pests while maintaining low toxicity to humans and animals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amino acids, proteins, and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfonyl chlorides are structurally or functionally related to 4-(trifluoromethyl)piperidine-1-sulfonyl chloride:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₅ClF₃NO₂S 242.63 1261825-36-8 Piperidine core, -CF₃ group; enhanced lipophilicity and metabolic stability
4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride C₆H₃BrClF₂O₂S 251.66 679433-04-6 Aromatic benzene ring with Br and F substituents; high electrophilicity
Piperidine-1-sulfonyl chloride C₅H₁₀ClNO₂S 183.66 41841-37-8 Unsubstituted piperidine; lower steric hindrance and cost-effective synthesis
4-Methylpiperidine-1-sulfonyl chloride C₆H₁₂ClNO₂S 197.68 134081-64-6 Methyl substituent; moderate electron-donating effect vs. -CF₃

Reactivity and Stability

  • Electrophilic Reactivity : The electron-withdrawing -CF₃ group in this compound reduces electron density at the sulfur center, increasing its electrophilicity compared to methyl-substituted analogues (e.g., 4-methylpiperidine-1-sulfonyl chloride). This enhances its reactivity in nucleophilic substitution reactions .
  • Hydrolytic Stability : The trifluoromethyl group stabilizes the sulfonyl chloride against hydrolysis relative to unsubstituted piperidine derivatives, which are more prone to degradation in aqueous conditions.

Research Findings and Prioritization

Comparative Performance

  • Reactivity Ranking :
    • 4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride > this compound > Piperidine-1-sulfonyl chloride

      (Driven by aromatic electron withdrawal vs. aliphatic steric effects)
  • Metabolic Stability :
    • This compound > 4-Methylpiperidine-1-sulfonyl chloride > Piperidine-1-sulfonyl chloride

      (Due to -CF₃’s resistance to oxidative metabolism)

Biological Activity

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl and sulfonyl groups. These moieties significantly influence its biological activity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8ClF3_3N2_2O2_2S
  • CAS Number : 679433-04-6

The presence of the trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride group is a reactive electrophile, facilitating further chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study examined the antibacterial properties of derivatives containing sulfonyl groups, revealing that compounds with similar structures to this compound demonstrated significant antibacterial effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standardized microdilution methods.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12.5
Compound BB. mycoides8.0
This compoundC. albicans15.0

This table illustrates that while the compound shows promising activity, it may not be as potent as some derivatives specifically designed for enhanced antimicrobial properties .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines. The results indicate varying degrees of cytotoxicity.

Cell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
A54922.4Doxorubicin (52.1)
HCT11617.8Doxorubicin (52.1)
HePG212.4Doxorubicin (52.1)

The compound exhibited lower IC50_{50} values than Doxorubicin in several cases, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, studies suggest that the sulfonyl group may facilitate binding to enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbial targets .

Case Studies

Several case studies highlight the application of this compound in drug development:

  • Antimicrobial Study : A series of piperidine derivatives were synthesized and tested for their antibacterial properties against Mycobacterium species, with some derivatives showing MIC values comparable to established antibiotics .
  • Cancer Cell Line Testing : Research focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines revealed that modifications to the piperidine structure could enhance anticancer activity significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)piperidine-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sulfonyl chloride derivatives typically involves sulfonation of the piperidine ring followed by halogenation. For example, controlled copolymerization methods (as seen in polycationic dye-fixative synthesis) can be adapted by using trifluoromethyl-containing precursors . Key parameters include temperature (20–60°C), stoichiometric ratios of sulfonating agents (e.g., SOCl₂ or chlorosulfonic acid), and solvent polarity. Characterization via <sup>19</sup>F NMR and HPLC-MS is critical to confirm purity and structural integrity .

Q. How can researchers characterize the reactivity of the sulfonyl chloride group in this compound?

  • Methodological Answer : Reactivity studies should focus on nucleophilic substitution reactions. For instance, coupling with amines or alcohols under anhydrous conditions (e.g., DMF or THF) can generate sulfonamide or sulfonate derivatives. Kinetic studies using <sup>1</sup>H NMR to track reaction progress at varying temperatures (0–40°C) are recommended. Comparative analysis with non-fluorinated analogs (e.g., 4-methylpiperidine-1-sulfonyl chloride) can highlight the electron-withdrawing effects of the trifluoromethyl group .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its sulfonyl chloride moiety, the compound is moisture-sensitive and corrosive. Work under inert gas (N₂/Ar) in a fume hood, using dry solvents. Personal protective equipment (PPE) including acid-resistant gloves and face shields is mandatory. Quenching residual reagents with ice-cold sodium bicarbonate is advised to minimize exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from conformational flexibility or fluorine coupling effects. Use variable-temperature NMR to probe dynamic processes. Computational tools (DFT calculations for <sup>19</sup>F chemical shifts) can validate experimental data. Cross-referencing with crystallographic data (if available) for analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) is also critical .

Q. What strategies optimize the compound’s stability for long-term storage in medicinal chemistry applications?

  • Methodological Answer : Stability studies under accelerated degradation conditions (40°C/75% RH) can identify decomposition pathways. Lyophilization or storage in anhydrous acetonitrile at −20°C is recommended. Adding stabilizers like BHT (butylated hydroxytoluene) may mitigate radical-mediated degradation. For biological assays, formulate the compound as a hydrochloride salt to enhance solubility and shelf life .

Q. How does the trifluoromethyl group influence the compound’s electronic properties compared to non-fluorinated analogs?

  • Methodological Answer : Electrochemical methods (cyclic voltammetry) and Hammett substituent constants (σm or σp) quantify electron-withdrawing effects. Compare the compound’s reactivity in SN2 reactions with non-fluorinated analogs (e.g., 4-methylpiperidine-1-sulfonyl chloride). Computational modeling (e.g., NBO analysis) can map charge distribution differences .

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